2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate
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Overview
Description
2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring, a piperazine moiety, and a chlorophenoxy group. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate typically involves multiple steps. One common method includes the reaction of 2-aminothiophenol with 4-chlorophenoxyacetic acid in the presence of a dehydrating agent to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets. The chlorophenoxy group may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylpiperazin-1-yl)-1,3-benzothiazole: Lacks the chlorophenoxy group but retains the benzothiazole and piperazine moieties.
2-(4-chlorophenoxy)acetic acid: Contains the chlorophenoxy group but lacks the benzothiazole and piperazine moieties.
4-methylpiperazine: Contains only the piperazine moiety.
Uniqueness
2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate is unique due to the combination of its structural features, which confer distinct biological activities and chemical properties. The presence of the benzothiazole ring, piperazine moiety, and chlorophenoxy group allows for versatile interactions with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-(4-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-23-8-10-24(11-9-23)20-22-17-7-6-16(12-18(17)28-20)27-19(25)13-26-15-4-2-14(21)3-5-15/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYSTYSIDYMMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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